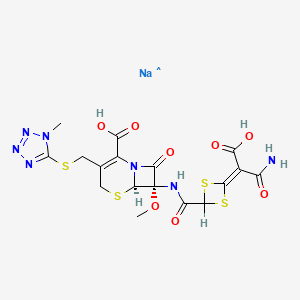

CID 87555470

Description

Analytical techniques such as GC-MS and vacuum distillation fractionation have been employed to characterize its content and purity (Figure 1C, D in ), suggesting it is a volatile or semi-volatile organic compound .

Properties

Molecular Formula |

C17H17N7NaO8S4 |

|---|---|

Molecular Weight |

598.6 g/mol |

InChI |

InChI=1S/C17H17N7O8S4.Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);/t13?,15-,17+;/m1./s1 |

InChI Key |

BTOFDTWBLNLGSY-GSSGLEAESA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 87555470 involves a multi-step synthetic process. The initial step typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate compound . Further steps involve the use of specific reagents and conditions to achieve the final product.

Industrial Production Methods

Industrial production of CID 87555470 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

CID 87555470 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

CID 87555470 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: Its ability to inhibit protein kinase D opens potential therapeutic applications, particularly in diseases where this kinase is implicated.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of CID 87555470 involves the inhibition of protein kinase D. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound increases the level of AKT phosphorylation, which is crucial for maintaining pluripotency.

Comparison with Similar Compounds

However, general frameworks for comparing similar compounds are available (). Below is a hypothetical comparison based on methodological approaches and related compounds described in the evidence.

Structural Analogs

If CID 87555470 shares structural similarities with oscillatoxin derivatives (e.g., CID 101283546, CID 185389, CID 156582093, and CID 156582092), key differences may include:

- Functional Groups : Oscillatoxin D (CID 101283546) contains a macrocyclic lactone, while methylated variants like 30-methyl-oscillatoxin D (CID 185389) exhibit enhanced lipophilicity .

- Molecular Weight : Oscillatoxin derivatives range from 700–900 Da, whereas CID 87555470’s molecular weight is unconfirmed but likely smaller given its volatility in GC-MS analysis .

Table 1: Hypothetical Structural Comparison

| Property | CID 87555470 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not available | C₄₃H₆₆O₁₀ | C₄₄H₆₈O₁₀ |

| Molecular Weight (Da) | Not available | 766.97 | 780.99 |

| Key Functional Groups | Not available | Macrocyclic lactone, hydroxyl | Methylated lactone |

| LogP (Predicted) | Not available | 5.2 | 5.8 |

Functional Analogs

If the compound is associated with therapeutic applications (e.g., chemotherapy-induced diarrhea, as in ), functional analogs might include:

- Probiotics : Meta-analyses demonstrate that probiotics reduce CID incidence (OR = 0.26, 95% CI: 0.19–0.35) and improve mucosal barrier function .

- Moxibustion : Reduces CID incidence from 26.4% to 8.3% in clinical trials .

Table 2: Functional Comparison with Therapeutic Agents

| Property | CID 87555470 | Probiotics | Moxibustion |

|---|---|---|---|

| Mechanism of Action | Unknown | Gut microbiota modulation | Thermal stimulation of acupoints |

| CID Incidence Reduction | Unknown | 74% | 68% |

| Clinical Evidence | None | Level Ia (Meta-analysis) | Level II (RCT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.